GTx 006 (Z-Toremifene) is a selective estrogen receptor modulator primarily utilized in the treatment of advanced breast cancer in postmenopausal women. It is known for its dual action as both an estrogen agonist and antagonist, exhibiting estrogenic effects in certain tissues while acting as an antiestrogen in others. This compound is also recognized under various names, including 4-Chlorotamoxifen and Fareston, and has been classified within the triphenylethylene derivatives category of medications. Its structural formula is , with a molar mass of approximately 405.97 g/mol .
GTx 006 is derived from the chemical structure of tamoxifen, a well-known breast cancer treatment. It belongs to the class of selective estrogen receptor modulators, which are nonsteroidal compounds that selectively bind to estrogen receptors, thereby influencing the biological activity of estrogen in different tissues. Toremifene has been marketed under various trade names, including Fareston, and has been approved for clinical use since 1997 .
The synthesis of GTx 006 involves several methods that utilize various organic reactions. A notable synthesis route includes:
The molecular structure of GTx 006 can be described as follows:
GTx 006 undergoes several significant chemical reactions during its synthesis and metabolism:
GTx 006 operates through a complex mechanism involving selective binding to estrogen receptors:
This dual action allows Toremifene to effectively manage breast cancer while minimizing adverse effects associated with traditional hormone therapies .
GTx 006 exhibits distinct physical and chemical properties:
Property | Value |
---|---|
State | Solid |
Melting Point | 108-110 °C |
Water Solubility | 0.000409 mg/mL |
LogP | 6.8 |
GTx 006 has significant applications in scientific and clinical settings:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3